3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.
Biochemical Analysis
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its activity and function . For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORENYYQFYIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.